molecular formula C25H34FN7O B10819339 Jak2/flt3-IN-1

Jak2/flt3-IN-1

Cat. No.: B10819339
M. Wt: 467.6 g/mol
InChI Key: CVLXNRIQVFIVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Flonoltinib is synthesized through a series of chemical reactions involving the selective inhibition of Janus kinase 2 and FMS-like tyrosine kinase 3. The synthetic route typically involves the use of high-performance liquid chromatography and mass spectrometry to measure the plasma concentrations of the compound .

Industrial Production Methods

The industrial production of Flonoltinib involves large-scale synthesis using advanced techniques such as ultra-high-performance liquid chromatography tandem mass spectrometry. This method ensures high purity and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

Flonoltinib undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of Flonoltinib that retain its inhibitory properties against Janus kinase 2 and FMS-like tyrosine kinase 3 .

Scientific Research Applications

Flonoltinib has a wide range of scientific research applications, including:

Mechanism of Action

Flonoltinib exerts its effects by selectively inhibiting Janus kinase 2 and FMS-like tyrosine kinase 3. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in target cells. The molecular targets involved include the pseudokinase domain JH2 and the kinase domain JH1 of Janus kinase 2 .

Comparison with Similar Compounds

Similar Compounds

    Ruxolitinib: A Janus kinase 1 and Janus kinase 2 inhibitor used in the treatment of myelofibrosis.

    Fedratinib: A dual Janus kinase 2 and FMS-like tyrosine kinase 3 inhibitor approved for the treatment of myelofibrosis.

Uniqueness of Flonoltinib

Flonoltinib is unique in its high selectivity for Janus kinase 2 over the Janus kinase family and its ability to stably bind to the pseudokinase domain JH2. This selectivity and stability contribute to its better efficacy and safety profile compared to other inhibitors like ruxolitinib .

Properties

Molecular Formula

C25H34FN7O

Molecular Weight

467.6 g/mol

IUPAC Name

2-[[1-[2-fluoro-4-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]phenyl]piperidin-4-yl]-methylamino]ethanol

InChI

InChI=1S/C25H34FN7O/c1-17(2)33-16-19(15-28-33)24-18(3)14-27-25(30-24)29-20-5-6-23(22(26)13-20)32-9-7-21(8-10-32)31(4)11-12-34/h5-6,13-17,21,34H,7-12H2,1-4H3,(H,27,29,30)

InChI Key

CVLXNRIQVFIVGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC(=C(C=C3)N4CCC(CC4)N(C)CCO)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.